molecular formula C19H17N3O5S B2955002 Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate CAS No. 1021226-84-5

Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate

Cat. No.: B2955002
CAS No.: 1021226-84-5
M. Wt: 399.42
InChI Key: GMTRBGWFXHORGM-UHFFFAOYSA-N
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Description

Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a heterocyclic compound featuring a thiazole core substituted with a furan-2-carboxamido group, linked via a propanamido spacer to a methyl benzoate moiety.

Key structural motifs include:

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry.
  • Methyl benzoate ester: Enhances lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

methyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-26-18(25)12-4-6-13(7-5-12)20-16(23)9-8-14-11-28-19(21-14)22-17(24)15-3-2-10-27-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTRBGWFXHORGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, and it has a molecular weight of approximately 372.44 g/mol. The structure includes a furan ring, thiazole moiety, and benzoate group, contributing to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings exhibit antimicrobial properties. In a study investigating various derivatives, this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent antimicrobial effects.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 10 µM for MCF-7 and 15 µM for HeLa cells, suggesting a promising role in cancer therapy.

The proposed mechanism of action involves the inhibition of specific enzymes associated with cell division and growth in cancer cells. Additionally, the compound may induce apoptosis through the activation of caspases, leading to programmed cell death.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent .

Research on Anticancer Activity

In another investigation published in Cancer Letters, researchers assessed the anticancer activity of this compound on multiple cell lines. The findings indicated that it significantly reduced cell viability and increased apoptotic markers in treated cells compared to controls .

Comparison with Similar Compounds

a) Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

  • Key differences : Replaces the furan-2-carboxamido group with a trifluoromethylphenyl ureido moiety and incorporates a piperazine-acetate side chain.
  • Synthetic yield : 93.4% (higher than typical yields for thiazole-ester hybrids, suggesting superior reaction efficiency under similar conditions) .
  • Mass spec (ESI-MS) : m/z 548.2 [M+H]+, indicating a molecular weight of 547.2 g/mol, significantly higher than the target compound’s calculated mass (~433.4 g/mol).

b) Zinc(II) Phthalocyanine Derivatives (e.g., Compound 18)

  • Key differences : Employs a benzo[c][1,2,5]thiadiazole-ethynyl-benzoate system conjugated to a phthalocyanine macrocycle.
  • Synthetic challenges : Lower yield (64%) due to complex macrocyclization and purification steps .
  • Functional relevance : Extended π-conjugation enables applications in photodynamic therapy, contrasting with the target compound’s smaller, drug-like structure.

Functional Group Variations

Compound Core Structure Key Substituents Yield ESI-MS ([M+H]+)
Target compound Thiazole + benzoate Furan-2-carboxamido, propanamido N/A ~433.4 (calculated)
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole + piperazine Chlorophenyl ureido, piperazine-acetate 89.1% 514.2
Methyl-4-(7-Ethynylbenzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) Benzo[c][1,2,5]thiadiazole Ethynyl, methyl benzoate 20% Not reported

Spectral and Physicochemical Properties

  • 1H-NMR : The target compound’s amide protons (N–H) are expected near δ 8–10 ppm, aligning with urea/amide signals in compound 10d (δ ~7.5–8.2 ppm for aromatic and NH groups) .
  • UV-Vis : Thiazole derivatives typically absorb in the 250–300 nm range. The zinc phthalocyanine analogue (compound 18) shows strong Q-band absorption at ~670 nm due to extended conjugation .

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